Acyclovir-d4 Acyclovir-d4 Acyclovir-d4 is intended for use as an internal standard for the quantification of acyclovir by GC- or LC-MS. Acyclovir is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 (ID50s = 0.1-63.1 μM). It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase. During DNA replication, the phosphorylated form of acyclovir is preferentially incorporated into viral DNA, resulting in premature chain termination and inhibition of further DNA polymerase activity. Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16.3
Acyclovir-d4 is a dterium labelled Acyclovir. Acyclovir is a medication against infections caused by virus. It is indiacated for herpes simplex virus infections, chickenpox, and shingles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196381
InChI: InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
SMILES: C1=NC2=C(N1COCCO)N=C(NC2=O)N
Molecular Formula: C8H11N5O3
Molecular Weight: 229.23 g/mol

Acyclovir-d4

CAS No.:

Cat. No.: VC0196381

Molecular Formula: C8H11N5O3

Molecular Weight: 229.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acyclovir-d4 -

Molecular Formula C8H11N5O3
Molecular Weight 229.23 g/mol
IUPAC Name 2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Standard InChI InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
Standard InChI Key MKUXAQIIEYXACX-LNLMKGTHSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O
SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1COCCO)N=C(NC2=O)N
Appearance Solid Powder
Melting Point >215 °C

Chemical Properties and Structure

Acyclovir-d4 is a deuterated form of acyclovir, containing four deuterium atoms in the hydroxyethoxy side chain. This strategic placement of deuterium atoms creates a compound with nearly identical chemical behavior to acyclovir but with a distinguishable mass difference that is invaluable for analytical applications.

Basic Chemical Information

ParameterInformation
CAS Number1185179-33-2
Molecular FormulaC8H7D4N5O3
Molecular Weight229.23 g/mol
Chemical Name2-amino-9-((2-hydroxyethoxy-1,1,2,2-d4)methyl)-1,9-dihydro-6H-purin-6-one
Physical AppearanceColorless Powder

The compound is structurally identical to acyclovir (CAS: 59277-89-3) except for the substitution of four hydrogen atoms with deuterium atoms in the hydroxyethoxy chain . This substitution creates a mass shift of +4 amu compared to unlabeled acyclovir, which is critical for its function as an internal standard in mass spectrometry applications.

Synonyms and Alternative Names

Acyclovir-d4 is known by several synonyms in scientific literature and commercial catalogs, including:

Synonyms
ACV-d4
Zyclir-d4
Zovirax-d4
Herpevir-d4
Gerpevir-d4
Cargosil-d4
Acicloftal-d4
Acycloguanosine-d4

These alternative names reflect both the parent compound's commercial names and the deuterated nature of this specific variant .

ParameterSpecification
Chemical Purity≥98% (Acyclovir)
Deuterium Incorporation≥99% deuterated forms (d1-d4)
d0 Content≤1%

These specifications ensure the reliability of the compound when used as an internal standard in analytical procedures .

Applications in Analytical Chemistry

Acyclovir-d4 serves primarily as an internal standard in quantitative analysis of acyclovir and related compounds. Its nearly identical chemical behavior to acyclovir, combined with its distinct mass, makes it ideal for accurate quantification in complex biological matrices.

Mass Spectrometry Applications

The primary application of Acyclovir-d4 is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods exploit the mass difference between Acyclovir-d4 and acyclovir while benefiting from their similar chromatographic behaviors. In a typical LC-MS/MS procedure:

  • Both the analyte (acyclovir) and internal standard (Acyclovir-d4) are extracted from the biological sample

  • They co-elute during chromatographic separation due to their similar physicochemical properties

  • Mass spectrometry distinguishes between them based on their different mass-to-charge ratios

  • The ratio of analyte to internal standard signal is used for quantification

This approach compensates for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification .

Detection Parameters in LC-MS/MS

When used in LC-MS/MS applications, Acyclovir-d4 is typically monitored using specific mass transition parameters:

CompoundTransition (m/z)Ionization Mode
Acyclovir226.2 > 152.1Positive MRM
Acyclovir-d4230.2 > 152.1Positive MRM

The mass transition for Acyclovir-d4 reflects the +4 mass unit shift in the precursor ion, while the product ion remains the same, as the deuterium atoms are retained in the unchanged portion of the molecule during fragmentation .

Pharmacokinetic Studies Using Acyclovir-d4

Acyclovir-d4 plays a crucial role in pharmacokinetic studies of acyclovir and its prodrug, valacyclovir. These studies are essential for understanding drug disposition, dosing regimens, and potential drug interactions.

Application in Sample Analysis

In pharmacokinetic studies, biological samples are typically processed using protein precipitation methods:

  • Plasma samples are mixed with acetonitrile containing Acyclovir-d4 as internal standard

  • The mixture is vortexed and centrifuged to remove precipitated proteins

  • The supernatant is analyzed by LC-MS/MS

  • Acyclovir concentrations are calculated using the ratio of acyclovir to Acyclovir-d4 peak areas

This methodology has been successfully applied to pharmacokinetic studies in both animal models and human patients .

Method Validation Parameters

Validated methods using Acyclovir-d4 as an internal standard demonstrate excellent performance characteristics:

ParameterTypical Performance
Lower Limit of Quantification (LLOQ)2 nM for acyclovir
Linear Range2-5000 nM
Matrix Effect100.7-112.6%
Intra-day Precision2.6-5.2%
Inter-day Precision3.7-6.8%
Accuracy92-96%

These performance characteristics highlight the reliability of methods using Acyclovir-d4 for quantitative analysis of acyclovir in biological matrices .

Pharmacological Properties

While Acyclovir-d4 is primarily used as an analytical standard rather than a therapeutic agent, its pharmacological properties are expected to closely mirror those of acyclovir due to the minimal impact of deuterium substitution on biological activity.

Antiviral Activity

Acyclovir, the parent compound, exhibits antiviral activity against various herpes viruses:

VirusID50 Range (μM)
Herpes Simplex Virus0.1-2.0
Varicella Zoster Virus0.8-4.0
Epstein-Barr Virus1.6-5.0
Cytomegalovirus2.5-63.1
Human Herpes Virus 63.5-14.0

Acyclovir-d4, if used pharmacologically, would likely demonstrate similar activity profiles to the parent compound .

ParameterRecommendation
Storage Temperature-20°C
Stability Period≥4 years
Container TypeAirtight container, protected from light
Stock Solution SolventDMSO or water

Adhering to these storage conditions ensures the long-term stability of Acyclovir-d4 for analytical applications .

Desired Final ConcentrationRecommended Approach
Stock Solution (Primary)Dissolve in DMSO or water at 1-4 mM
Working SolutionsDilute stock solution in acetonitrile to 40-200 nM

Once prepared, stock solutions should be stored at -80°C, while working solutions should be prepared fresh for each analytical run to ensure optimal performance .

Quality Control Applications

Acyclovir-d4 serves as a valuable tool in pharmaceutical quality control processes, particularly in the analysis of acyclovir and related compounds in pharmaceutical preparations.

Related Compounds

Several related compounds are relevant in the context of acyclovir quality control:

CompoundCAS NumberMolecular FormulaMolecular Weight
Acyclovir59277-89-3C8H11N5O3225.21
Acyclovir-d41185179-33-2C8H7D4N5O3229.23
Acyclovir EP Impurity A102728-64-3C10H13N5O4267.25
Acyclovir EP Impurity G75128-73-3C12H15N5O5309.28
Acyclovir EP Impurity J166762-90-9C14H16N10O4388.35

The use of Acyclovir-d4 as an internal standard facilitates accurate quantification of these related compounds in pharmaceutical quality control applications .

Case Studies and Research Applications

Acyclovir-d4 has been employed in several notable research studies, demonstrating its value in pharmaceutical research and clinical investigations.

Pharmacokinetic Studies in Obesity

Research conducted on the pharmacokinetics of acyclovir in obese versus normal-weight patients utilized Acyclovir-d4 as an internal standard for accurate concentration determination. This study revealed significant differences in drug exposure between these patient populations, with obese patients experiencing reduced exposure when dosed based on ideal body weight .

The study methodology involved:

  • Collection of serial blood samples from patients receiving intravenous acyclovir

  • Sample analysis using liquid chromatography-tandem mass spectrometry with Acyclovir-d4 as the internal standard

  • Pharmacokinetic modeling to determine parameters such as clearance, volume of distribution, and area under the curve

This research highlighted the potential need for alternate dosing strategies in obese patients, demonstrating the critical role of accurate analytical methods using Acyclovir-d4 in clinical decision-making .

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